4-(2',6'-Dichlorobenzyl)imidazole hydrochloride
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Overview
Description
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2’,6’-dichlorobenzyl group attached to the imidazole ring, and it is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohol or carboxylic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(2’,6’-Dichlorobenzyl)imidazole
- 4-(2’,6’-Dichlorobenzyl)imidazole
- 2-(2’,6’-Dichlorobenzyl)imidazole hydrochloride
Uniqueness
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-(2',6'-Dichlorobenzyl)imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a dichlorobenzyl group, which is pivotal for its biological activity. The imidazole moiety is known for its role in various biological functions, including enzyme catalysis and receptor binding.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various imidazole derivatives, including those similar to this compound, showed potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. One notable finding is that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects against human cancer cell lines, the compound demonstrated an IC50 value of approximately 7.2 µM against MCF-7 breast cancer cells, indicating significant potency.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 7.2 |
HeLa (Cervical) | 10.5 |
HCT-116 (Colon) | 5.0 |
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes, including protein kinases and phosphodiesterases. Such inhibition plays a crucial role in modulating signaling pathways involved in cancer progression and inflammation.
Research Findings:
- A study found that this compound inhibited cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes, with an IC50 value of 15 µM.
- Additionally, it exhibited inhibitory activity against topoisomerase II, which is essential for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The lipophilic nature of the dichlorobenzyl group enhances the compound's ability to integrate into bacterial membranes.
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Enzyme Interaction: Binding to active sites of target enzymes disrupts their normal function, leading to decreased proliferation of cancer cells or reduced inflammation.
Properties
CAS No. |
78892-86-1 |
---|---|
Molecular Formula |
C10H9Cl3N2 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H8Cl2N2.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7;/h1-3,5-6H,4H2,(H,13,14);1H |
InChI Key |
GLPNWSAZCIFHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=CN2)Cl.Cl |
Origin of Product |
United States |
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